3-(tert-Butoxy)-5-fluorotoluene
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Overview
Description
3-(tert-Butoxy)-5-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-5-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method involves the reaction of 3-bromo-5-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Potassium tert-butoxide: Used as a base in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Products: Hydrocarbons resulting from the reduction of the fluorine atom.
Scientific Research Applications
3-(tert-Butoxy)-5-fluorotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-5-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxy)-4-fluorotoluene: Similar structure but with the fluorine atom in a different position.
3-(tert-Butoxy)-5-chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.
3-(tert-Butoxy)-5-bromotoluene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(tert-Butoxy)-5-fluorotoluene is unique due to the specific positioning of the tert-butoxy and fluorine groups on the toluene ring.
Properties
Molecular Formula |
C11H15FO |
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Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-fluoro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
GMHWLPLXOJATBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC(C)(C)C |
Origin of Product |
United States |
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